molecular formula C10H10F2O3 B1390438 3-Ethoxy-2,4-difluorophenylacetic acid CAS No. 1017778-29-8

3-Ethoxy-2,4-difluorophenylacetic acid

Cat. No. B1390438
M. Wt: 216.18 g/mol
InChI Key: LVXUUVBVJDEIQZ-UHFFFAOYSA-N
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Description

3-Ethoxy-2,4-difluorophenylacetic acid is a chemical compound with the molecular formula C10H10F2O3 . It has a molecular weight of 216.18 . It is used in the synthesis of nonpolar peptide nucleic acid monomers containing fluoroaromatics (F-PNA) .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-2,4-difluorophenylacetic acid consists of an ethoxy group (C2H5O-) and a carboxylic acid group (-COOH) attached to a phenyl ring with two fluorine atoms at the 2nd and 4th positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethoxy-2,4-difluorophenylacetic acid include a boiling point of 104-106°C . More specific properties like melting point, solubility, and density are not provided in the search results.

Scientific Research Applications

  • 3-Ethoxy-2,4-difluorophenylboronic acid : This compound is similar to the one you asked about, but with a boronic acid group instead of an acetic acid group. While specific applications aren’t mentioned, boronic acids are often used in organic synthesis, particularly in Suzuki coupling reactions .
  • 3,4-Difluorophenylboronic acid : This compound can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides. It can also be used to synthesize flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .
  • 2,3-Difluorophenylacetic acid : This compound may be used in chemical synthesis .
  • 3-Ethoxy-2,4-difluorophenylboronic acid : This compound is similar to the one you asked about, but with a boronic acid group instead of an acetic acid group. While specific applications aren’t mentioned, boronic acids are often used in organic synthesis, particularly in Suzuki coupling reactions .
  • 3,4-Difluorophenylboronic acid : This compound can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides. It can also be used to synthesize flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .
  • 2,3-Difluorophenylacetic acid : This compound may be used in chemical synthesis .

properties

IUPAC Name

2-(3-ethoxy-2,4-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-2-15-10-7(11)4-3-6(9(10)12)5-8(13)14/h3-4H,2,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXUUVBVJDEIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2,4-difluorophenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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